![molecular formula C13H11N7O4 B6503615 N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396886-78-4](/img/structure/B6503615.png)
N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They exist in four regioisomeric forms, and the 1,3,4-oxadiazoles & 1,2,4-oxadiazoles are better known and more widely studied due to their broad range of chemical and biological properties . Pyrazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms.
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . Other methods include the oxidation of tetrazoles in the presence of aldehydes .
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For example, they can be synthesized through the direct annulation of hydrazides with methyl ketones, a reaction that involves the oxidative cleavage of Csp3-H bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, some oxadiazoles are solids at room temperature .
Scientific Research Applications
Synthesis of 1,3,4-Oxadiazoles
The compound is related to 1,3,4-oxadiazoles, which are synthesized in various ways, including the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .
Insensitive Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and used as insensitive energetic materials .
Biological Activities
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, such as analgesic, antibiotic, anticonvulsant, and anti-hepatitis B virus .
Therapeutic Applications
The compound shows a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
Anticancer Potential
1,3,4-Oxadiazole derivatives have shown anticancer potential by inhibiting specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O4/c1-7-17-10(24-20-7)5-16-11(21)9-6-23-13(18-9)19-12(22)8-4-14-2-3-15-8/h2-4,6H,5H2,1H3,(H,16,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSSSQMXLCACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.